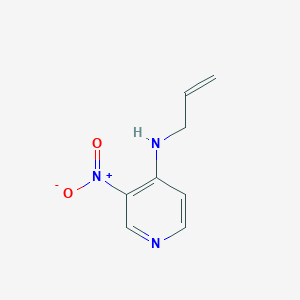

Allyl-(3-nitropyridin-4-yl)amine

Description

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

3-nitro-N-prop-2-enylpyridin-4-amine |

InChI |

InChI=1S/C8H9N3O2/c1-2-4-10-7-3-5-9-6-8(7)11(12)13/h2-3,5-6H,1,4H2,(H,9,10) |

InChI Key |

OWOTYICBSOOOGZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=C(C=NC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between Allyl-(3-nitropyridin-4-yl)amine and its analogs:

Key Observations:

- Electronic Effects : The nitro group at the pyridine 3-position in this compound significantly reduces electron density at the amine nitrogen, enhancing its electrophilicity compared to methyl or benzyl analogs. This may influence reactivity in nucleophilic substitution or cyclization reactions .

- –225 ppm for type b) . Similar behavior is plausible in the target compound.

Preparation Methods

Reaction Mechanism and Conditions

The Ullmann coupling reaction has emerged as a robust method for forming C–N bonds between aryl amines and allyl halides. In a representative procedure adapted from Ambeed Pharmaceuticals, 4-amino-3-nitropyridine reacts with allyl bromide in the presence of copper(I) iodide (CuI), potassium carbonate (K₂CO₃), and N,N'-dimethylethylenediamine (DMEDA) in 1,4-dioxane at 80°C (Scheme 1). The catalytic system facilitates oxidative addition of the allyl halide to the copper center, followed by transmetallation with the amine and reductive elimination to yield the desired allyl amine.

Scheme 1: Proposed mechanism for copper-catalyzed allylation of 4-amino-3-nitropyridine.

Optimization and Yield

Key parameters influencing yield include:

-

Catalyst loading: A molar ratio of 1:1 CuI to substrate ensures efficient coupling.

-

Temperature: Reactions conducted at 80°C achieve optimal kinetics without side product formation.

-

Solvent: Polar aprotic solvents like 1,4-dioxane enhance solubility of intermediates.

Under optimized conditions, this method achieves yields of 74% , with the product confirmed via ¹H-NMR and mass spectrometry.

Nucleophilic Alkylation with Allyl Halides

Classical Alkylation Strategies

Direct alkylation of 4-amino-3-nitropyridine with allyl halides represents a straightforward approach. The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic allyl bromide in the presence of a base such as K₂CO₃ or triethylamine (Scheme 2).

Scheme 2: Nucleophilic substitution mechanism for allyl amine formation.

Limitations and Modifications

-

Steric hindrance: The nitro group at the 3-position of the pyridine ring may impede accessibility to the amine.

-

Solvent effects: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improves reaction homogeneity.

-

Yield considerations: Unoptimized conditions typically yield ≤50%, necessitating stoichiometric bases or phase-transfer catalysts for improvement.

Quaternary Ammonium Salt Alkylation and Hydrolysis

Patent-Based Methodology

A patent by CN106432054A describes the synthesis of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt via reaction of 3-(4-nitrophenyl)pyridine with 3-bromopropene and zinc powder in acetonitrile (55–65°C, 2–3 hours). The intermediate is isolated in 98.4% yield before subsequent reduction.

Hydrolysis to Allyl Amine

While the patent focuses on reducing the quaternary salt to a piperidine derivative, hydrolysis under basic conditions (e.g., aqueous NaOH) could theoretically cleave the ammonium bond to yield Allyl-(3-nitropyridin-4-yl)amine. However, this pathway remains speculative and requires empirical validation.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Allyl-(3-nitropyridin-4-yl)amine with high purity?

- Methodological Answer: Synthesis typically involves nitration and coupling reactions. Key parameters include:

- Reagents: Use concentrated nitric acid for nitration and coupling agents (e.g., Pd-based catalysts) for amine attachment .

- Temperature Control: Maintain reaction temperatures between 25–60°C to avoid side reactions and ensure regioselectivity .

- Purification: Column chromatography or recrystallization is essential to isolate the product from intermediates/byproducts .

Q. How is the molecular structure of this compound validated?

- Methodological Answer: Structural confirmation requires:

- X-ray Crystallography: Use SHELX programs for refinement and ORTEP-III for visualization to resolve bond angles and nitro-group orientation .

- Spectroscopic Techniques: H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. What are the stability considerations for storing this compound?

- Methodological Answer: Store in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent decomposition. Monitor for nitro-group reduction or allyl-group polymerization using periodic TLC or HPLC .

Advanced Research Questions

Q. How can catalytic reductive amination be optimized for synthesizing derivatives of this compound?

- Methodological Answer:

- Catalyst Selection: Pd/NiO (1.1 wt%) under hydrogen atmosphere achieves >95% yield for analogous nitro-amine couplings .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the allyl group, while toluene minimizes side reactions .

- Kinetic Analysis: Use in situ IR spectroscopy to monitor nitro-group reduction and optimize reaction time (typically 8–12 hours) .

Q. What methodologies assess the biological activity of this compound in receptor-binding studies?

- Methodological Answer:

- Enzyme Assays: Measure IC values via fluorescence polarization (FP) or surface plasmon resonance (SPR) for kinase/nuclease inhibition .

- Cellular Uptake: Radiolabel the compound with C and quantify intracellular accumulation using liquid scintillation counting .

Q. How do solvent polarity and temperature affect regioselectivity in allyl-group functionalization?

- Methodological Answer:

- Polar Solvents (e.g., DMSO): Stabilize transition states in electrophilic substitutions, favoring nitro-group retention at the 3-position .

- Low Temperatures (0–25°C): Reduce thermal degradation, preserving the allyl group’s reactivity for subsequent cross-coupling reactions .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.